molecular formula C14H20N2O6 B12386190 L2H2-6OTD intermediate-2

L2H2-6OTD intermediate-2

Cat. No.: B12386190
M. Wt: 312.32 g/mol
InChI Key: ROGULVVSLYGJPQ-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L2H2-6OTD intermediate-2 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring and the subsequent introduction of the oxazole moiety. The reaction conditions typically involve the use of protecting groups, such as tert-butoxycarbonyl, to ensure selective reactions at specific sites .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The compound is typically stored under nitrogen at 4°C to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

L2H2-6OTD intermediate-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include modified oxazole and oxazolidinone derivatives, which can be further used in the synthesis of more complex molecules, including telomerase inhibitors .

Mechanism of Action

The mechanism of action of L2H2-6OTD intermediate-2 involves its role as a precursor in the synthesis of telomerase inhibitors. These inhibitors bind to the telomeric G-quadruplex structures, stabilizing them and preventing the action of telomerase. This leads to the shortening of telomeres and eventual cell death in cancer cells . The molecular targets include the telomeric DNA and the telomerase enzyme, with pathways involving the stabilization of G-quadruplex structures .

Comparison with Similar Compounds

L2H2-6OTD intermediate-2 is unique due to its specific structure, which allows for the selective synthesis of telomerase inhibitors. Similar compounds include other oxazole and oxazolidinone derivatives, such as:

These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with telomeric DNA .

Properties

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H20N2O6/c1-13(2,3)22-12(19)16-9(7-21-14(16,4)5)10-15-8(6-20-10)11(17)18/h6,9H,7H2,1-5H3,(H,17,18)/t9-/m0/s1

InChI Key

ROGULVVSLYGJPQ-VIFPVBQESA-N

Isomeric SMILES

CC1(N([C@@H](CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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